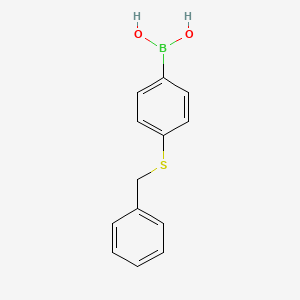

(4-(Benzylthio)phenyl)boronic acid

CAS No.: 1005207-32-8

Cat. No.: VC6315401

Molecular Formula: C13H13BO2S

Molecular Weight: 244.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005207-32-8 |

|---|---|

| Molecular Formula | C13H13BO2S |

| Molecular Weight | 244.12 |

| IUPAC Name | (4-benzylsulfanylphenyl)boronic acid |

| Standard InChI | InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 |

| Standard InChI Key | ALXFJPATEOZQPF-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(4-(Benzylthio)phenyl)boronic acid consists of a phenyl ring substituted at the para position with a benzylthio group () and a boronic acid moiety (). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the benzylthio substituent introduces steric and electronic effects that modulate reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 1005207-32-8 | |

| Molecular Formula | ||

| Molecular Weight | 244.12 g/mol | |

| Purity (Commercial) | 96% |

Synthesis and Optimization

General Synthetic Routes

The synthesis of (4-(Benzylthio)phenyl)boronic acid typically proceeds via palladium-catalyzed cross-coupling or functional group interconversion. A representative pathway involves:

-

Thioether Formation: Reaction of 4-bromothiophenol with benzyl bromide in the presence of a base to yield 4-(benzylthio)bromobenzene.

-

Borylation: Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) to install the boronic acid group .

Equation 1: Miyaura Borylation

This method parallels protocols used for analogous aryl boronic acids, such as 4-methoxyphenyl boronic acid and 4-fluorophenyl boronic acid, which achieve yields exceeding 90% under optimized conditions .

Physicochemical Properties

Thermal Stability and Solubility

Experimental data for (4-(Benzylthio)phenyl)boronic acid remain limited, but analogous boronic acids exhibit melting points between 251–256°C and boiling points near 362°C . The benzylthio group enhances lipophilicity, reducing aqueous solubility compared to unsubstituted phenylboronic acids.

Table 2: Estimated Physical Properties

| Property | Value | Basis for Estimation |

|---|---|---|

| Melting Point | 240–250°C | Analogous boronic acids |

| Water Solubility | <1 g/L (25°C) | Hydrophobic substituents |

| LogP | ~2.5 | Computational prediction |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates carbon-carbon bond formation with aryl halides, as demonstrated in the synthesis of biaryl structures. For example, coupling with 2-bromopyridine derivatives yields 2-arylpyridines, intermediates in drug discovery .

Case Study: Pyridine Functionalization

In a protocol adapted from Paterson et al. (2015), 2-bromopyridine reacts with 4-methoxyphenyl boronic acid to form 2-(4-methoxyphenyl)pyridine in 95% yield . Substituting 4-methoxyphenyl with (4-(benzylthio)phenyl)boronic acid would enable analogous access to sulfur-containing heterocycles.

Pharmaceutical Intermediate

The benzylthio group is a precursor for sulfonamide or sulfone functionalities, common in kinase inhibitors and anticoagulants. For instance, replacing the methoxy group in gefitinib analogs with a benzylthio moiety could modulate target binding .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Storage | 2–8°C, anhydrous conditions |

| Disposal | Incineration or hydrolysis |

Future Directions

Expanding Reaction Scope

Recent advances in metallaphotoredox catalysis could enable C–H borylation of (4-(benzylthio)phenyl) derivatives, bypassing prefunctionalized substrates. Additionally, flow chemistry systems may enhance the scalability of Suzuki couplings involving this compound .

Biomedical Applications

The benzylthio group’s redox-active nature suggests potential in prodrug design or as a ligand for metal-organic frameworks (MOFs) in drug delivery systems. Further studies on its pharmacokinetic profile are warranted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume